molecular formula C11H13NO3 B1682430 Toloxatone CAS No. 29218-27-7

Toloxatone

Katalognummer: B1682430
CAS-Nummer: 29218-27-7
Molekulargewicht: 207.23 g/mol
InChI-Schlüssel: MXUNKHLAEDCYJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Toloxatone is an antidepressant agent that was first introduced in France in 1984. It acts as a selective and reversible inhibitor of monoamine oxidase type-A (MAO-A), which is an enzyme responsible for the breakdown of neurotransmitters such as serotonin and norepinephrine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the brain, thereby alleviating symptoms of depression .

Wirkmechanismus

Target of Action

Toloxatone primarily targets Monoamine Oxidase-A (MAO-A) . MAO-A is an enzyme found in norepinephrinergic and serotonergic neurons and plays a crucial role in regulating the metabolism of serotonin and catecholamines .

Mode of Action

This compound acts as a selective and reversible inhibitor of MAO-A . By inhibiting MAO-A, this compound prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability. This leads to an elevation of serotonin and norepinephrine levels in the synaptic cleft .

Biochemical Pathways

The inhibition of MAO-A by this compound affects the metabolic pathways of serotonin and catecholamines. This results in increased circulation of these neurotransmitters in the synaptic cleft . The elevation of serotonin and norepinephrine levels occurs rapidly after medication administration .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in anaesthetized rabbits. The results showed a biexponential decline in plasma concentration with time . The route of elimination is mainly hepatic, with only 1% of the drug being excreted unchanged in the urine . The half-life of this compound is between 1-3 hours , indicating a high hepatic excretion rate .

Result of Action

The action of this compound leads to the relief of depressive symptoms by maintaining neuro-synaptic levels of serotonin and catecholamines while regulating their metabolism . The therapeutic relief of depressive symptoms requires weeks of daily treatment to observe results .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of toloxatone involves the reaction between glycidol and m-toluidine to produce 3-m-toluidinopropane-1,2-diol. This intermediate is then treated with diethyl carbonate in the presence of sodium methoxide, leading to an intermolecular cycloaddition that forms this compound .

Industrial Production Methods: Industrial production of this compound follows the same synthetic route but is optimized for large-scale production. This involves precise control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Toloxaton durchläuft hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins funktioneller Gruppen wie Hydroxyl und Oxazolidinon. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

    Substitutionsreaktionen: Häufige Reagenzien sind Halogenierungsmittel und Nucleophile. Die Bedingungen umfassen typischerweise moderate Temperaturen und Lösungsmittel wie Dichlormethan.

    Oxidationsreaktionen: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können unter sauren Bedingungen verwendet werden.

    Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden unter wasserfreien Bedingungen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So können beispielsweise durch Halogenierung halogenierte Derivate entstehen, während die Oxidation zur Bildung von Carbonsäuren führen kann.

Wissenschaftliche Forschungsanwendungen

Pharmacological Mechanism

Toloxatone functions by inhibiting the activity of MAO-A, leading to increased levels of serotonin and norepinephrine in the synaptic cleft. Unlike traditional irreversible monoamine oxidase inhibitors, this compound allows for a more controlled modulation of neurotransmitter levels without prolonged side effects or dietary restrictions associated with tyramine intake .

Clinical Applications

  • Major Depressive Disorder
    • Indication : this compound is indicated for the treatment of major depressive disorder, providing relief from depressive symptoms by enhancing neurotransmitter availability in the brain .
    • Efficacy : Clinical studies have demonstrated that this compound significantly reduces depressive symptoms over a treatment period, although therapeutic effects may take several weeks to manifest .
  • Panic Disorder
    • Mechanism : Research indicates that this compound may also reduce anxiety responses in panic disorder patients. A study involving patients exposed to 35% CO2 inhalation showed that those treated with this compound exhibited significantly reduced anxiety reactivity compared to placebo .
    • Case Study : In a controlled trial with panic disorder patients, those receiving this compound reported a marked decrease in panic symptoms after short-term treatment, suggesting its potential as an adjunct therapy for anxiety disorders .
  • Interaction with Tyramine
    • Pharmacokinetic Study : A study investigated the interaction between tyramine and this compound. It found that while this compound does not significantly influence blood pressure at therapeutic doses, higher doses of tyramine can lead to increased blood pressure when combined with this compound, indicating a need for careful monitoring during treatment .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other antidepressants and its unique properties:

Drug Type Mechanism Efficacy in Depression Dietary Restrictions
This compoundReversible MAO-A InhibitorInhibits MAO-A, increases serotonin/norepinephrineSignificantMinimal
PhenelzineIrreversible MAO InhibitorInhibits both MAO-A and MAO-BSignificantHigh (tyramine risk)
FluoxetineSelective Serotonin Reuptake Inhibitor (SSRI)Inhibits serotonin reuptakeSignificantNone
CitalopramSelective Serotonin Reuptake Inhibitor (SSRI)Inhibits serotonin reuptakeSignificantNone

Vergleich Mit ähnlichen Verbindungen

Toloxaton ist unter den Monoaminoxidase-Hemmern aufgrund seiner selektiven und reversiblen Hemmung von MAO-A einzigartig. Dies reduziert das Risiko von Nebenwirkungen und Wechselwirkungen, die mit traditionellen, irreversiblen Inhibitoren verbunden sind. Ähnliche Verbindungen umfassen:

Toloxaton zeichnet sich durch sein günstiges Sicherheitsprofil und seine Wirksamkeit bei der Behandlung der Major Depressive Disorder aus, ohne dass die diätetischen Einschränkungen erforderlich sind, die für irreversible Inhibitoren gelten.

Biologische Aktivität

Toloxatone is a reversible inhibitor of monoamine oxidase type A (RIMA) that has garnered attention for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. This article explores the biological activity of this compound, focusing on its pharmacological mechanisms, clinical effects, safety profile, and relevant case studies.

This compound primarily functions by inhibiting monoamine oxidase A (MAO-A), an enzyme responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the synaptic cleft, which is crucial for mood regulation and anxiety control. Unlike traditional MAO inhibitors, this compound's reversible action allows for a shorter duration of inhibition, minimizing the risk of dietary interactions associated with tyramine and other amines.

Pharmacological Profile

Key Pharmacokinetic Properties:

  • Absorption: Not well-documented.
  • Distribution: Limited data available.
  • Metabolism: Primarily hepatic.
  • Elimination: Not well-characterized.

Pharmacodynamic Interactions:
this compound has been shown to interact with tyramine, a naturally occurring compound in certain foods that can cause hypertensive crises when combined with irreversible MAO inhibitors. Studies indicate that while this compound does not significantly affect blood pressure at therapeutic doses, higher doses may enhance tyramine's pressor effects .

Case Studies and Research Findings

  • Panic Disorder Study:
    A study involving 18 patients with panic disorder assessed the effects of this compound on reactivity to inhaled carbon dioxide (35% CO2). Patients treated with this compound exhibited a significant reduction in panic symptoms compared to those receiving a placebo after seven days of treatment. This suggests that this compound may possess antipanic properties potentially linked to its serotonergic activity .
  • Toxicity Reports:
    In a review of 122 cases of acute this compound poisoning, symptoms were reported at doses as low as 2 g. Common adverse effects included nausea, dysuria, and insomnia. In rare instances, severe outcomes such as fulminant hepatitis were noted .
  • Pharmacodynamic Interaction Studies:
    Research examining the interaction between this compound and tyramine showed that while low doses of tyramine did not provoke significant blood pressure increases during this compound administration, higher doses did lead to notable hypertensive responses . This highlights the importance of monitoring dietary intake in patients undergoing treatment with this medication.

Summary of Research Findings

Study FocusFindings
Panic DisorderSignificant reduction in panic reactivity after 7 days of treatment
ToxicitySymptoms observed at doses starting from 2 g; rare severe outcomes
Tyramine InteractionIncreased blood pressure response at higher tyramine doses

Eigenschaften

IUPAC Name

5-(hydroxymethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8-3-2-4-9(5-8)12-6-10(7-13)15-11(12)14/h2-5,10,13H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUNKHLAEDCYJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC(OC2=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40865478
Record name Toloxatone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40865478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

This medication is a reversible inhibitor of monoamine oxidase type-A (also known as RIMA). MAO-A can be found in norepinephrinergic and serotonergic neurons and regulates the metabolism of serotonin and catecholamines, allowing for increased circulation in the synaptic cleft. Traditional monoamine oxidase inhibitors irreversibly inhibit monoamine oxidase and therefore, side effects, drug interactions, and food interactions persist as long as 2-3 weeks after discontinuing toloxatone. The elevation of serotonin and norepinephrine levels occurs rapidly after medication administration. However, the therapeutic relief of depressive symptoms requires weeks of daily treatment to observe results. Selective and reversible MAO-A inhibitors are more effective in treating major depression without several of the drug and food interactions associated with traditional monoamine oxidase inhibitors.
Record name Toloxatone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09245
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

29218-27-7
Record name Toloxatone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29218-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Toloxatone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029218277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Toloxatone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09245
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Toloxatone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40865478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Toloxatone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.006
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOLOXATONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T206015T5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Toloxatone
Reactant of Route 2
Reactant of Route 2
Toloxatone
Reactant of Route 3
Reactant of Route 3
Toloxatone
Reactant of Route 4
Reactant of Route 4
Toloxatone
Reactant of Route 5
Reactant of Route 5
Toloxatone
Reactant of Route 6
Reactant of Route 6
Toloxatone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.